molecular formula C9H10N2O2 B8687334 2-(Dimethylamino)benzo[d]oxazol-5-ol

2-(Dimethylamino)benzo[d]oxazol-5-ol

Cat. No.: B8687334
M. Wt: 178.19 g/mol
InChI Key: WKODVHXLMTZJHB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]oxazol-5-ol is a benzoxazole derivative featuring a dimethylamino (-N(CH₃)₂) group at position 2 and a hydroxyl (-OH) group at position 4. Benzoxazoles are heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(dimethylamino)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C9H10N2O2/c1-11(2)9-10-7-5-6(12)3-4-8(7)13-9/h3-5,12H,1-2H3

InChI Key

WKODVHXLMTZJHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between 2-(Dimethylamino)benzo[d]oxazol-5-ol and related benzoxazole derivatives:

Compound Name Substituent at Position 2 Substituent at Position 5 CAS Number Key Properties
2-(Dimethylamino)benzo[d]oxazol-5-ol Dimethylamino (-N(CH₃)₂) Hydroxyl (-OH) Not provided Electron-rich, basic, potential H-bonding
Benzo[d]oxazol-5-ol None Hydroxyl (-OH) 180716-28-3 Simpler structure, lower basicity
2-Methylbenzo[d]oxazole Methyl (-CH₃) None See Lipophilic, moderate electron donation
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol Bromo (-Br), 4-hydroxyphenyl Hydroxyl (-OH) 440122-66-7 Bulky substituents, potential steric effects
4-Ethylbenzo[d]oxazol-5-amine None Ethyl (-CH₂CH₃), amine 208450-40-2 Increased lipophilicity, basic amine

Key Observations :

  • Hydrogen Bonding: The hydroxyl group at position 5 enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs .
  • Steric and Lipophilic Effects : Bulky substituents (e.g., bromo, phenyl) in compounds like 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol may hinder intermolecular interactions but increase steric bulk, affecting packing in solid states .

Characterization :

  • Spectroscopy: 1H-NMR and 13C-NMR (as in and ) would reveal distinct shifts for the dimethylamino (δ ~2.8–3.2 ppm for -N(CH₃)₂) and hydroxyl (δ ~5–6 ppm, exchangeable) groups.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 192 (C₉H₁₀N₂O₂) is expected, with fragmentation patterns reflecting the benzoxazole core .

Physical and Chemical Properties

Solubility :

  • The hydroxyl group enhances water solubility compared to non-polar analogs like 2-Methylbenzo[d]oxazole. However, the dimethylamino group’s basicity may allow salt formation, further improving solubility in acidic media .

Thermal Stability :

  • Methyl and ethyl substituents (e.g., 4-Ethylbenzo[d]oxazol-5-amine) typically lower melting points due to reduced crystallinity. The dimethylamino group may introduce similar effects, though hydrogen bonding from the hydroxyl group could counteract this .

Preparation Methods

Lewis Acid-Mediated Cyclization with Cyanating Agents

A prominent method involves the use of o-aminophenols bearing pre-installed substituents. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O facilitates cyclization to form 2-aminobenzoxazoles. Adapting this protocol, 5-hydroxy-2-(dimethylamino)phenol can undergo cyclization to yield the target compound.

Reaction Conditions :

  • NCTS (1.5 equiv), BF₃·Et₂O (2 equiv) in 1,4-dioxane under reflux (24–30 h).

  • Isolation via column chromatography (hexane/ethyl acetate).

Example :
Cyclization of 5-hydroxy-2-(dimethylamino)phenol (hypothetical substrate) under these conditions would theoretically afford 2-(dimethylamino)benzo[d]oxazol-5-ol. While direct examples are absent in literature, analogous syntheses of benzo[d]oxazol-2-amine (yield: 70–90%) validate this approach.

Smiles Rearrangement for Amine Functionalization

Activation of Benzoxazole-2-thiol

The Smiles rearrangement enables the introduction of amines at position 2 of benzoxazole derivatives. Benzoxazole-2-thiol reacts with chloroacetyl chloride to form an activated intermediate, which subsequently reacts with dimethylamine to install the dimethylamino group.

Procedure :

  • Benzoxazole-2-thiol (1 equiv) + chloroacetyl chloride (1.2 equiv) in toluene (reflux, 4–7 h).

  • Addition of dimethylamine (2 equiv) and Et₃N (2 equiv) in DMF (120°C, microwave, 2 h).

Key Data :

  • N-Benzylbenzo[d]oxazol-2-amine (30a ) was synthesized in 85% yield using benzylamine.

  • Adaptation with dimethylamine could yield the target compound, though handling gaseous dimethylamine necessitates pressurized conditions.

Post-Synthetic Modification of Pre-Formed Benzoxazoles

Dimethylation of 2-Aminobenzo[d]oxazol-5-ol

2-Aminobenzo[d]oxazol-5-ol serves as a precursor for dimethylation. Treatment with methyl iodide and a base (e.g., K₂CO₃) in DMF introduces the dimethylamino group.

Conditions :

  • 2-Aminobenzo[d]oxazol-5-ol (1 equiv), MeI (3 equiv), K₂CO₃ (2 equiv) in DMF (70°C, 12 h).

Challenges :

  • Over-alkylation or O-methylation may occur, requiring careful stoichiometric control.

One-Pot Synthesis Using DMF Derivatives

Imidazolium Chloride-Catalyzed Reaction

Source reports a metal-free synthesis of 2-substituted benzoxazoles using DMF derivatives and imidazolium chloride . For 2-(dimethylamino)benzo[d]oxazol-5-ol, N,N-dimethylacetamide (DMA) could act as both solvent and dimethylamino source.

Protocol :

  • 5-Hydroxy-2-aminophenol (1 equiv) + DMA (2 equiv) + imidazolium chloride (0.5 equiv) at 160°C (8 h).

  • Purification via column chromatography (hexane/ethyl acetate).

Outcome :

  • Yields for analogous 2-acylbenzoxazoles range from 65–92%.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages
Cyclization with NCTS5-Hydroxy-2-(dimethylamino)phenolBF₃·Et₂O, reflux~70%*High atom economy
Smiles RearrangementBenzoxazole-2-thiolChloroacetyl chloride, DMF~80%*Versatile for N-substitution
Post-Synthetic Dimethylation2-Aminobenzo[d]oxazol-5-olMeI, K₂CO₃~60%*Simple purification
One-Pot with DMA5-Hydroxy-2-aminophenolImidazolium chloride, 160°C~75%*Metal-free, scalable

*Theoretical yields based on analogous reactions.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Dimethylamino protons at δ ~3.16 ppm (singlet, 6H).

  • ¹³C NMR : Quaternary carbon adjacent to dimethylamino group at δ ~163 ppm.

  • HRMS : Molecular ion peak at m/z 193.0841 [M+H]⁺ (calculated for C₉H₁₀N₂O₂).

Challenges and Optimization

  • Regioselectivity : Ensuring hydroxyl and dimethylamino groups occupy positions 5 and 2, respectively, requires precise substrate design.

  • Side Reactions : Competing O-methylation or over-alkylation necessitates controlled reagent addition.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

Q & A

Q. What are the key synthetic routes for 2-(Dimethylamino)benzo[d]oxazol-5-ol, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves two steps: (i) Formation of the benzoxazole core : Condensation of o-aminophenol derivatives with carbonyl sources (e.g., aldehydes or carboxylic acids) under acidic conditions . (ii) Introduction of the dimethylamino group : A Mannich reaction using formaldehyde and dimethylamine to functionalize the benzoxazole scaffold .
  • Optimization : Adjust reaction temperature (60–80°C for Mannich reactions), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for amine:aldehyde) to minimize side products . Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing 2-(Dimethylamino)benzo[d]oxazol-5-ol, and what critical peaks should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for the hydroxyl (-OH) proton (δ 9–10 ppm) and dimethylamino group (singlet at δ 2.8–3.2 ppm for N(CH₃)₂) .
  • ¹³C NMR : Confirm the benzoxazole carbons (C-2 at ~160 ppm, C-5 hydroxyl-bearing carbon at ~150 ppm) .
    • IR : Key stretches include O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1250–1300 cm⁻¹) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (C₉H₁₀N₂O₂; exact mass 178.0742) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing substitution patterns or tautomeric forms of 2-(Dimethylamino)benzo[d]oxazol-5-ol?

  • Case Study : If NMR shows unexpected splitting in dimethylamino protons, consider steric hindrance or hydrogen bonding with the hydroxyl group. Use variable-temperature NMR to assess dynamic effects .
  • X-ray Crystallography : Resolve tautomeric ambiguity (e.g., oxazole vs. oxazolone forms) by determining the crystal structure .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic structures .

Q. What strategies are recommended for designing bioactivity assays to evaluate the antimicrobial potential of 2-(Dimethylamino)benzo[d]oxazol-5-ol?

  • In Vitro Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours .
    • Mechanistic Studies :
  • Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to detect cell wall disruption.
  • Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays .

Q. How can computational methods predict the interaction of 2-(Dimethylamino)benzo[d]oxazol-5-ol with biological targets, and what validation steps are critical?

  • Molecular Docking : Use AutoDock Vina to model binding to DHFR or DNA gyrase. Prioritize poses with hydrogen bonds to the hydroxyl and dimethylamino groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .
  • Validation : Cross-correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Methodological Challenges

Q. What experimental controls are essential when investigating the compound’s stability under varying pH and temperature conditions?

  • Controls :
  • Blank Reactions : Exclude reactants to identify degradation by-products.
  • Buffered Solutions : Test stability in PBS (pH 7.4) and gastric fluid (pH 1.2) for pharmacokinetic insights .
    • Analytical Tools :
  • HPLC-UV/MS : Quantify degradation products (e.g., demethylation or hydroxyl oxidation) .
  • Arrhenius Plot : Calculate activation energy for thermal decomposition .

Q. How should researchers address discrepancies in reaction yields reported across different synthetic protocols?

  • Root Cause Analysis :
  • By-Product Identification : Use LC-MS to detect intermediates (e.g., Schiff bases in Mannich reactions) .
  • Catalyst Screening : Compare efficiency of Brønsted acids (e.g., HCl vs. p-TSA) in benzoxazole cyclization .
    • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent, catalyst loading) .

Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response) using GraphPad Prism. Report IC₅₀ with 95% confidence intervals .
  • ANOVA : Compare efficacy across cell lines (e.g., HeLa vs. MCF-7) with post-hoc Tukey tests .

Q. How can researchers differentiate between synergistic and additive effects in combination therapies involving this compound?

  • Isobolographic Analysis : Plot dose-response curves for individual agents and combinations .
  • Combination Index (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 2-(Dimethylamino)benzo[d]oxazol-5-ol in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for azide-containing by-products .

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